tert-Butyl 3-aminobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNZGWJTHWUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561657 | |
| Record name | tert-Butyl 3-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120686-16-0 | |
| Record name | tert-Butyl 3-aminobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Aminobutanoate
Chemical Synthesis Routes
Chemical synthesis provides a range of versatile methods for the preparation of tert-Butyl 3-aminobutanoate. These routes often involve multi-step sequences that allow for the construction of the target molecule from readily available starting materials.
Horner-Wadsworth-Emmons Reaction and Subsequent Transformations for the Preparation of R-tert-Butyl 3-aminobutanoate
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgyoutube.com In the context of preparing (R)-tert-Butyl 3-aminobutanoate, this reaction can be employed to construct a key unsaturated intermediate, which is then further transformed. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, typically with a high preference for the (E)-isomer. wikipedia.orgyoutube.com
A general synthetic strategy could involve the reaction of a chiral aldehyde with a phosphonate (B1237965) reagent to establish the carbon backbone and the stereocenter. Subsequent transformations, such as asymmetric reduction of the double bond and modification of functional groups, would then lead to the desired (R)-tert-Butyl 3-aminobutanoate. The stereoselectivity of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the base used, and the reaction conditions. researchgate.net
Addition, Catalysis, and Hydrogenation Approaches
Various addition and catalytic hydrogenation strategies have been explored for the synthesis of this compound and its precursors. One approach involves the conjugate addition of a nitrogen nucleophile to tert-butyl crotonate. For instance, the reaction of tert-butyl crotonate with (R)-N-benzyl-1-phenylethylamine has been reported. This is followed by reduction and catalytic hydrogenation to yield the target product. google.com However, this particular route has been noted to have safety risks and difficulties in purification, making it less suitable for large-scale production. google.com
Catalytic hydrogenation is a crucial step in many synthetic routes to reduce double bonds or remove protecting groups. For example, after an addition reaction to an unsaturated ester, catalytic hydrogenation can be used to saturate the carbon-carbon double bond to afford the final aminobutanoate structure. google.comumaine.edu The choice of catalyst, such as palladium on carbon (Pd/C), and reaction conditions are critical for achieving high yield and stereoselectivity. google.com
Esterification of Amino Acids with tert-Butyl Acetate (B1210297) in the Presence of Acidic Catalysts
Direct esterification of 3-aminobutanoic acid or its derivatives with a tert-butyl source is a straightforward approach to this compound. The use of tert-butyl acetate as both a reagent and a solvent in the presence of a strong acid catalyst, such as perchloric acid (HClO4), is an effective method for this transformation. rsc.orgthieme-connect.com This method is advantageous as it often proceeds in high yields and can be applied to various amino acids. thieme-connect.comthieme-connect.com
The reaction involves the protonation of the carboxylic acid by the strong acid catalyst, which activates it towards nucleophilic attack by the tert-butyl acetate. The general applicability of this method makes it a valuable tool for the preparation of a wide range of tert-butyl esters of amino acids. google.comorganic-chemistry.org
| Starting Material | Reagents | Product | Key Features |
| L-Alanine | tert-butyl acetate, HClO4 | tert-Butyl L-alaninate | Direct esterification of a free amino acid. rsc.org |
| Glycine (B1666218) | tert-butyl acetate, HClO4 | tert-Butyl glycinate | High yield conversion of an amino acid to its tert-butyl ester. rsc.org |
| Various Amino Acids | tert-butyl acetate, bis(trifluoromethanesulfonyl)imide | tert-Butyl amino acid esters | Fast and high-yielding tert-butylation under mild conditions. thieme-connect.comthieme-connect.com |
Enzymatic and Biocatalytic Approaches
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds like (R)-tert-Butyl 3-aminobutanoate.
Aspartase-Mediated Biotransformations for Chiral Production
Aspartase (aspartate ammonia-lyase) is an enzyme that naturally catalyzes the reversible deamination of L-aspartic acid to fumarate (B1241708) and ammonia (B1221849). researchgate.net Through protein engineering, the substrate specificity of aspartase can be altered to accept non-natural substrates, making it a valuable biocatalyst for the synthesis of chiral β-amino acids. mdpi.comresearchgate.net
While wild-type aspartase is highly specific for its natural substrate, researchers have successfully engineered aspartase mutants with activity towards other substrates like crotonic acid. mdpi.comresearchgate.net By modifying key amino acid residues in the active site of the enzyme, it is possible to create biocatalysts that can efficiently produce (R)-3-aminobutyric acid from crotonic acid and ammonia. mdpi.comresearchgate.net This enantiopure (R)-3-aminobutyric acid can then be esterified to yield (R)-tert-Butyl 3-aminobutanoate.
Rational design and high-throughput screening have been employed to identify aspartase mutants with enhanced catalytic activity and stability. mdpi.comresearchgate.net For example, a mutant of aspartase from Bacillus sp. YM55-1, termed BSASP-C6, was developed to catalyze the synthesis of enantiopure (R)-3-aminobutyrate from crotonic acid. researchgate.net Further engineering efforts have led to mutants with significantly improved yields and productivity, making the biocatalytic route a viable option for industrial-scale production. mdpi.com
| Enzyme | Substrate | Product | Key Findings |
| Engineered Aspartase Mutant (BSASP-C6) | Crotonic acid, Ammonia | (R)-3-Aminobutyrate | Achieved a 60% conversion rate to enantiopure product. researchgate.net |
| Engineered Aspartase Mutant (T187L/N142R/N326L) | Crotonic acid, Ammonia | (R)-3-Aminobutyric acid | Exhibited high enzyme activity and achieved a product yield of 287.6 g/L. mdpi.com |
This enzymatic approach presents a sustainable and efficient pathway for the production of the chiral precursor to (R)-tert-Butyl 3-aminobutanoate, offering advantages such as mild reaction conditions and high enantioselectivity. mdpi.com
Optimization of Biocatalytic Reaction Conditions and Conversion Efficiency
The efficiency of biocatalytic processes for producing chiral amino compounds is highly dependent on the optimization of various reaction parameters. mdpi.com Key factors that influence conversion efficiency include the form of the biocatalyst, pH, temperature, and the concentrations of the substrate and catalyst. mdpi.commdpi.com
Biocatalysts can be employed as whole cells, cell lysates, or in a permeabilized form. mdpi.com For the conversion of crotonic acid to (R)-3-aminobutyric acid, a related precursor, permeabilized E. coli cells demonstrated the highest yield (13.92 g/L, 58% conversion) compared to whole cells and cell lysates. mdpi.com This is attributed to overcoming the mass transfer limitations of the cell wall without the difficulties of enzyme separation associated with lysates. mdpi.com
Further optimization involves identifying the ideal physical and chemical environment for the enzyme. For transaminase-mediated reactions, parameters such as pH and temperature are critical. For example, the amination of (−)-menthone was found to be optimal at a pH of 6.0 and a temperature of 30°C. nih.gov The concentration of the amino donor and the cofactor, such as pyridoxal-5'-phosphate (PLP), also significantly impacts the yield. nih.gov The goal of this optimization is to create an environmentally friendly, efficient, and low-cost process for synthesizing valuable products. mdpi.com The construction of process models can aid in understanding and scaling up these optimized enzyme reactions. nih.gov
| Parameter | Condition/Variable | Observation/Optimal Value | Source |
|---|---|---|---|
| Biocatalyst Form | Whole Cells vs. Permeabilized Cells vs. Cell Lysates | Permeabilized cells achieved the highest yield (13.92 g/L). | mdpi.com |
| pH | Varied pH levels | Optimal pH found to be 6.0 for a specific transamination. | nih.gov |
| Temperature | Varied temperature settings | Optimal temperature identified as 30°C for a specific transamination. | nih.gov |
| Amino Donor | Varied concentrations | Increasing donor concentration improved yield up to a certain point (e.g., 60 mM). | nih.gov |
| Cofactor (PLP) | Varied concentrations | Sufficient concentration (e.g., 2 mM) was found to be optimal. | nih.gov |
Lipase-Catalyzed Stereoselective Transformations
Lipases are a class of hydrolase enzymes widely used in organic synthesis due to their ability to catalyze stereoselective transformations of esters and amides without the need for sensitive cofactors. nih.govunipd.it Their utility stems from their capacity to preferentially catalyze the transformation of one enantiomer in a racemic mixture, a process known as kinetic resolution. mdpi.comnih.gov This enantioselectivity is crucial for producing optically pure compounds. nih.gov
In the context of β-amino ester synthesis, lipases can be used for the resolution of racemic mixtures through stereoselective acylation or hydrolysis. mdpi.comnih.gov The stereoselectivity of a lipase-catalyzed reaction is influenced by several factors, including the specific enzyme, the solvent, temperature, and the nature of the acyl donor. mdpi.comsemanticscholar.org For instance, Novozym 435 is a commonly used lipase (B570770) that has shown high activity and enantioselectivity in the aminolysis of esters. researchgate.net
Solvent engineering is a key strategy for controlling the outcome of these reactions. nih.govsemanticscholar.org The polarity of the solvent medium can influence both the chemoselectivity of reactions like the aza-Michael addition and the subsequent kinetic resolution of the product, with both processes being catalyzed by the same lipase. nih.gov This dual catalytic function allows for novel one-pot strategies for the enzymatic synthesis of enantiomerically enriched β-amino esters. nih.govsemanticscholar.org
Stereoselective Synthesis Strategies
Enantioselective Preparation of (R)- and (S)-tert-Butyl 3-aminobutanoate
The synthesis of specific enantiomers of β-amino esters is of great interest due to their role as building blocks for pharmaceuticals. google.com Various methods have been developed to produce either the (R)- or (S)-enantiomer with high purity.
Enzymatic processes using transaminases are a prominent method for producing chiral amines and their derivatives. google.com R-selective transaminases can be used to convert a ketone precursor, 4-hydroxybutan-2-one, into (R)-3-aminobutan-1-ol, a direct precursor to the corresponding butanoate, with high enantiomeric purity (>99% R-isomer). google.com This biotransformation is often performed in a bioreactor with a coenzyme like Pyridoxal-phosphate (PLP). google.com
Organocatalysis provides another powerful route. For example, an enantioselective, organomediated conjugate addition between tert-butyl (tert-butyldimethylsilyl)oxycarbamate and ethyl trans-4-oxo-2-butenoate can yield the (S)-enantiomer of a related β-amino aldehyde intermediate. researchgate.net This reaction can be catalyzed by chiral amine catalysts such as (S)-(–)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether. researchgate.net Such methods are scalable and provide access to enantiopure building blocks for further synthesis. google.comresearchgate.net
| Target Enantiomer | Methodology | Catalyst/Reagent | Key Features | Source |
|---|---|---|---|---|
| (R)-form Precursor | Enzymatic Transamination | R-selective transaminase | High enantiomeric purity (>99% ee); environmentally friendly. | google.com |
| (S)-form Precursor | Organocatalytic Conjugate Addition | Chiral imidazolidinone or diphenylprolinol silyl (B83357) ether | High chemo- and enantioselectivity; scalable process. | researchgate.netresearchgate.net |
Chiral Auxiliary and Organocatalysis in Beta-Amino Ester Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org A common strategy for synthesizing β-amino esters involves the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from a chiral auxiliary. nih.gov For instance, (S,S)-(+)-pseudoephedrine, a readily available amino alcohol, can be used as an effective chiral auxiliary. nih.govacs.org The amide formed between the substrate and pseudoephedrine directs the approach of the nucleophile, leading to good yields and high diastereoselectivities. acs.org The auxiliary can then be cleaved to yield the desired β-amino ester. acs.org
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. organic-chemistry.org For the synthesis of β-amino esters, a combined approach using an amino-catalyst and an N-heterocyclic carbene (NHC) catalyst in a one-pot sequence has been developed. organic-chemistry.orgacs.org This method can involve the enantioselective aziridination of enals, followed by NHC-catalyzed ring-opening, to produce β-amino esters in high yields (up to 96%) and excellent enantiopurities (up to 98% ee). organic-chemistry.org This strategy is highly practical as it can be performed on a gram scale without requiring inert or anhydrous conditions. acs.org
Phase-Transfer Catalysis in Enantioselective Alkylation Pathways
Phase-transfer catalysis (PTC) is a powerful technique for the synthesis of α-amino acid derivatives and can be extended to β-amino esters. nih.govacs.org This methodology is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous and an organic layer. nih.gov Chiral phase-transfer catalysts, typically quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, facilitate the transfer of one reactant across the phase boundary to react with the other, while inducing asymmetry in the product. nih.govorganic-chemistry.orgchimia.ch
In a typical application, the asymmetric alkylation of a glycine imine Schiff base is performed under phase-transfer conditions. organic-chemistry.org The use of a chiral catalyst, such as a Maruoka-type catalyst, in combination with an additive like 18-crown-6, can lead to the formation of β-branched α-amino acids with excellent enantio- and diastereoselectivities. organic-chemistry.org This approach allows for the direct stereoselective alkylation of achiral starting materials, providing an efficient route to enantiomerically pure amino acid derivatives. organic-chemistry.org While this method is well-established for α-amino acids, its principles are applicable to the synthesis of chiral β-amino esters through related alkylation pathways.
Comparative Analysis of Synthetic Methodologies
The synthesis of enantiomerically pure this compound and related β-amino esters can be achieved through several distinct methodologies, each with its own set of advantages and limitations.
Biocatalysis , utilizing enzymes like lipases and transaminases, represents a "green" and highly selective approach. rsc.org Its main advantages are the exceptional enantioselectivity, mild reaction conditions (aqueous media, moderate temperatures), and environmental friendliness. mdpi.comnih.gov However, biocatalytic processes can be limited by substrate scope, and the optimization of reaction conditions (pH, temperature, catalyst loading) is crucial for achieving high conversion and yield. mdpi.commdpi.com
Organocatalysis offers a versatile and metal-free alternative. organic-chemistry.org It allows for a broad range of transformations and can produce β-amino esters with high yields and enantioselectivities. acs.orgrsc.org The development of one-pot, multi-catalyst systems enhances the efficiency of this method. organic-chemistry.org A potential drawback can be the requirement for relatively high catalyst loadings in some cases, although methods using low loadings (1-2.5 mol%) have been developed. organic-chemistry.org
Phase-Transfer Catalysis (PTC) is highly effective for specific transformations like the asymmetric alkylation of glycine derivatives. organic-chemistry.org It uses inexpensive reagents and can be scaled up. nih.gov The main limitation is that its application is generally confined to reactions that can operate in a two-phase system, and the efficiency can be sensitive to factors like stirring rate and reactor design. nih.gov
Process Efficiency and Scalability Assessments
The efficiency and scalability of synthetic routes to this compound are critical factors for its commercial viability. Key performance indicators include chemical yield, reaction time, catalyst loading, and the ease of product isolation and purification.
For the acid-catalyzed esterification with tert-butyl acetate, reaction times can be lengthy, often requiring up to 48 hours at room temperature to achieve satisfactory conversion. The yield of such processes can be influenced by the choice of catalyst and the effective removal of by-products. While specific yield data for the direct synthesis of this compound is not extensively published in peer-reviewed literature, analogous preparations of tert-butyl amino acid esters suggest that yields can be moderate to good, contingent on the optimization of reaction parameters.
The scalability of these methods presents several challenges. The use of strong, corrosive acids as catalysts requires specialized equipment to handle and mitigate safety risks, which can increase capital and operational costs on an industrial scale. Furthermore, the work-up procedures often involve neutralization and extraction steps, which can generate significant volumes of aqueous waste and may complicate product recovery at a larger scale. The handling of volatile and flammable reagents like tert-butyl acetate also necessitates stringent safety protocols in a manufacturing environment.
To enhance scalability, process intensification strategies such as continuous flow reactors could be explored. These systems can offer better control over reaction parameters, improve heat and mass transfer, and potentially reduce reaction times and improve yields. However, the implementation of such technologies would require significant process development and investment.
Interactive Data Table: Comparison of Synthetic Parameters for tert-Butyl Esterification
| Parameter | Method A: tert-Butyl Acetate/HClO4 | Method B: tert-Butanol (B103910)/BF3·OEt2 |
| Starting Material | 3-Aminobutanoic acid | Protected 3-aminobutanoic acid |
| tert-Butylating Agent | tert-Butyl acetate | tert-Butanol |
| Catalyst | Perchloric acid (HClO₄) | Boron trifluoride diethyl etherate (BF₃·OEt₂) |
| Solvent | tert-Butyl acetate | Dichloromethane (B109758) |
| Reaction Temperature | Room Temperature | 25 °C |
| Reaction Time | ~48 hours | ~2 hours |
| Reported Yield | Data not available for direct product | Good (for similar substrates) |
Adherence to Green Chemistry Principles in this compound Production
The production of this compound is increasingly being evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. Key principles of green chemistry relevant to this synthesis include atom economy, the use of safer solvents and reagents, and waste reduction.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final desired product. In the synthesis of this compound from 3-aminobutanoic acid and tert-butyl acetate, the theoretical atom economy can be calculated. However, the practical atom economy is often lower due to the formation of by-products and the need for excess reagents to drive the reaction to completion. The use of catalytic rather than stoichiometric amounts of acid is a step towards improving atom economy.
Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the environmental footprint of a synthesis. While dichloromethane is an effective solvent for some esterification reactions, it is considered a hazardous substance. The use of tert-butyl acetate as both a reagent and a solvent can be a greener alternative, although its flammability must be managed. Research into solvent-free reaction conditions or the use of more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly improve the green credentials of the process.
Waste Reduction and E-Factor: The Environmental Factor (E-Factor) is a metric used to quantify the amount of waste generated per kilogram of product. For many traditional organic syntheses, the E-Factor can be quite high. In the case of this compound synthesis, waste is generated from the catalyst neutralization, solvent use in extraction and purification, and any unreacted starting materials. To minimize waste, the development of recyclable catalysts, such as solid acid catalysts, would be a significant advancement. These catalysts could be easily separated from the reaction mixture and reused, reducing both waste and cost.
Interactive Data Table: Green Chemistry Metrics for Synthetic Routes
| Green Chemistry Principle | Application in this compound Synthesis | Potential for Improvement |
| Atom Economy | Moderate, dependent on catalyst and reagent stoichiometry. | Development of more selective catalysts to minimize by-products. |
| Use of Safer Solvents | Dichloromethane is often used; tert-butyl acetate is a greener alternative. | Exploration of bio-based solvents or solvent-free conditions. |
| Catalysis | Strong mineral acids are common. | Development of recyclable solid acid catalysts or enzymatic catalysts. |
| Waste Reduction (E-Factor) | Can be high due to work-up procedures and solvent use. | Implementation of continuous processing and catalyst recycling. |
Utility of Tert Butyl 3 Aminobutanoate As a Versatile Synthetic Intermediate
Precursor in Chiral Pharmaceutical Synthesis
The demand for enantiomerically pure pharmaceuticals has positioned chiral molecules like tert-butyl 3-aminobutanoate at the forefront of drug development. Its structure is incorporated into the backbone of several important therapeutic agents, where the specific stereochemistry is crucial for biological activity.
Synthesis of (R)-3-aminobutyric acid for Integrase Strand Transfer Inhibitors (e.g., Dolutegravir)
One of the most significant applications of this compound is in the synthesis of the antiretroviral drug Dolutegravir. The key chiral fragment required for Dolutegravir's structure is (R)-3-aminobutanol. researchgate.net This alcohol is efficiently prepared by the chemical reduction of (R)-3-aminobutyric acid. researchgate.net
Tert-butyl (R)-3-aminobutanoate serves as a direct and convenient precursor to (R)-3-aminobutyric acid. The tert-butyl ester group provides protection for the carboxylic acid, allowing for modifications at other parts of the molecule, and can be easily removed through hydrolysis to yield the desired acid.
Several synthetic strategies are employed to obtain the enantiomerically pure tert-butyl (R)-3-aminobutanoate:
Chemical Synthesis: A common route involves the Horner-Wadsworth-Emmons reaction of formaldehyde (B43269) to produce tert-butyl 2-butenoate. Subsequent asymmetric addition and catalytic hydrogenation steps yield tert-butyl (R)-3-aminobutanoate, which is then hydrolyzed to (R)-3-aminobutyric acid. nih.gov
Enzymatic Kinetic Resolution: Racemic this compound can be resolved using enzymes. For instance, lipase (B570770) A from Candida antarctica (CAL-A) can stereoselectively catalyze the formation of R-type 3-butyrylaminobutanoic acid tert-butyl ester, which is then hydrolyzed to furnish (R)-3-aminobutyric acid. nih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
The resulting (R)-3-aminobutyric acid is then reduced, often using hydride reagents, to produce (R)-3-aminobutanol, the final key intermediate for the synthesis of Dolutegravir. researchgate.net
Table 1: Synthetic Pathways to (R)-3-aminobutyric acid
| Starting Material | Key Intermediate | Method | Advantage |
|---|---|---|---|
| Formaldehyde | tert-Butyl 2-butenoate | Chemical Synthesis | Scalable chemical process |
| Racemic this compound | tert-Butyl (R)-3-aminobutanoate | Enzymatic Resolution | High enantioselectivity |
Construction of Fused Ring Pyrimidone Derivatives for Therapeutic Agents
In the synthesis of complex heterocyclic compounds for therapeutic use, this compound has been utilized as a nucleophile in the construction of fused ring systems. Specifically, it has been employed in the synthesis of heteroaryl imidazolone (B8795221) derivatives that function as Janus kinase (JAK) inhibitors. google.comgoogleapis.com In one documented synthesis, (R)-tert-butyl 3-aminobutanoate is reacted with a 3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine intermediate. google.comgoogleapis.com The amino group of the butanoate displaces the chlorine atom on the pyrimidine (B1678525) ring, thereby incorporating the chiral aminobutanoate side chain into the final molecule. This reaction highlights the utility of the compound's nucleophilic amine in building complex, multi-ring therapeutic agents.
Building Block for Complex Organic Molecules
Beyond its role in specific drug syntheses, the structural features of this compound make it a versatile building block for a wide range of complex organic molecules, from peptides to novel heterocyclic scaffolds.
Integration into Amino Acid and Peptide Derivatives
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions during the formation of peptide bonds. The tert-butyl group is a widely used protecting group for the carboxylic acid of amino acids, particularly for the side chains of aspartic acid and glutamic acid. This protection is stable under the basic conditions used for Fmoc-deprotection but is readily cleaved by acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid-phase resin.
As a β-amino acid ester, this compound can be integrated into peptide chains to create peptidomimetics with modified backbones. These modified peptides can exhibit enhanced stability against enzymatic degradation and may possess unique conformational properties, making them valuable in drug discovery. The tert-butyl ester protects the carboxyl group during coupling reactions, ensuring that only the intended amide bond is formed.
Table 2: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Functional Group Protected | Removal Conditions |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | α-Amino | Strong Acid (e.g., HF, TFA) |
| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino | Base (e.g., Piperidine) |
| tBu (tert-butyl) | Carboxylic Acid (Side Chain) | Strong Acid (e.g., TFA) |
| Bzl (Benzyl) | Carboxylic Acid, Hydroxyl | Hydrogenolysis, Strong Acid |
| Trt (Trityl) | Amide, Hydroxyl, Thiol | Mild Acid |
Role in the Diastereoselective Synthesis of Substituted Piperidines
The synthesis of substituted piperidines, a common scaffold in many pharmaceuticals, often relies on the conjugate addition (or aza-Michael reaction) of an amine to an α,β-unsaturated carbonyl compound. β-Amino esters, such as this compound, are key intermediates and products in these transformations. researchgate.netepa.govresearchgate.net The conjugate addition of amines to α,β-unsaturated esters is a fundamental method for preparing β-amino esters, which can then be further elaborated. researchgate.net
While direct, widespread examples of this compound as the starting nucleophile for piperidine (B6355638) synthesis are not extensively documented, poly(beta-amino esters) (PBAEs) are synthesized via the Michael addition of amines to diacrylate esters. nih.govnih.gov For example, the reaction of 4,4′-trimethylenedipiperidine with 1,4-butanediol (B3395766) diacrylate forms a PBAE, demonstrating the principle of using piperidine-containing amines in conjugate additions to form β-amino ester linkages within a polymer backbone. nih.gov This chemistry underscores the potential for using the amine of this compound to react with suitable di-electrophiles to construct substituted piperidine rings.
Applications in Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse and complex small molecules. The goal of DOS is to explore novel areas of chemical space to identify new biological probes and drug leads.
This compound is an excellent building block for DOS due to its two distinct functional groups that can be manipulated orthogonally. A typical DOS strategy involving this compound could proceed as follows:
Scaffold Elaboration: The primary amine can be reacted with a wide variety of electrophiles (e.g., aldehydes via reductive amination, acyl chlorides, sulfonyl chlorides) to introduce initial diversity.
Branching Pathways: The product from the first step can then be subjected to different reaction conditions. For example, deprotection of the tert-butyl ester under acidic conditions reveals a carboxylic acid. This acid can then undergo another set of diverse reactions, such as amide bond formation with a library of amines or reduction to an alcohol followed by etherification.
This "build/couple/pair" approach allows for the rapid generation of a large number of distinct molecular scaffolds from a single, chiral starting material, which is the core principle of diversity-oriented synthesis.
Stereochemical Control in Downstream Transformations
The inherent chirality of enantiomerically pure this compound presents a theoretical foundation for its use in stereochemical control. The stereocenter at the C3 position could, in principle, influence the formation of new stereocenters in subsequent chemical modifications. However, the practical application of this concept appears to be limited or underexplored.
Diastereoselective Reactions Exploiting the Chiral Center of this compound
The utility of a chiral auxiliary is often demonstrated through its ability to direct the stereoselective formation of a new chiral center, resulting in a diastereomeric mixture where one diastereomer is preferentially formed. This is typically achieved by attaching the chiral auxiliary to a prochiral substrate and then performing a reaction that introduces a new stereocenter. The steric and electronic properties of the auxiliary create a chiral environment that favors one approach of the reagent over the other.
For this compound, one could envision its amine or ester functionality being modified to tether it to a molecule poised for a diastereoselective reaction, such as an enolate alkylation or an aldol (B89426) reaction. The existing stereocenter at C3 would be expected to bias the facial selectivity of the incoming electrophile. However, a comprehensive search of chemical databases and scholarly articles does not yield specific examples or detailed research findings where this compound or its derivatives are explicitly used for this purpose with reported diastereomeric ratios and reaction conditions. The scientific community has largely favored other chiral auxiliaries, such as Evans oxazolidinones or Ellman's tert-butanesulfinamide, for such transformations.
Enantiospecific Transformations in Complex Molecule Construction
Enantiospecific transformations are a cornerstone of complex molecule synthesis, where the chirality of a starting material is preserved throughout a synthetic sequence and is integral to the stereochemistry of the final product. Chiral β-amino acids and their esters are valuable building blocks in the synthesis of numerous biologically active molecules, including pharmaceuticals and natural products.
Enantiomerically pure (R)- or (S)-tert-butyl 3-aminobutanoate is commercially available and could theoretically serve as a chiral building block. Its incorporation into a larger molecule would introduce a defined stereocenter. For instance, it could be a precursor for the synthesis of chiral β-lactams, peptides, or alkaloids.
Despite this potential, there is a lack of documented instances in the scientific literature showcasing the enantiospecific incorporation of this compound into complex molecular targets. While the synthesis of chiral β-amino acid derivatives is a broad and active area of research, the specific use of this particular ester as a key building block in the total synthesis of complex natural products or pharmaceuticals is not prominently reported. Synthetic chemists have often opted for other chiral synthons to introduce the β-amino acid motif.
Reaction Mechanisms and Pathways Involving Tert Butyl 3 Aminobutanoate
Amide Coupling and Peptide Bond Formation Reactions
The primary amine functionality of tert-butyl 3-aminobutanoate allows it to act as a nucleophile in amide coupling reactions, a cornerstone of peptide synthesis. In this process, the amino group attacks an activated carboxylic acid, leading to the formation of a stable amide (or peptide) bond.
The general mechanism for amide bond formation involves two main stages:
Carboxylic Acid Activation : The carboxylic acid partner is first activated to increase its electrophilicity. This is typically achieved using coupling reagents such as carbodiimides (e.g., DCC, DIC) or aminium/phosphonium salts (e.g., HBTU, PyBOP). hepatochem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate like an O-acylisourea or an active ester. hepatochem.com
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of the activated carboxylic acid. This forms a tetrahedral intermediate.
Collapse of Intermediate : The tetrahedral intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond, which results in the newly formed amide linkage. libretexts.org
In the context of peptide synthesis, this compound can be incorporated into a peptide chain. The tert-butyl ester group often serves as a protecting group for the C-terminus. This group is stable under the basic conditions used for the removal of the widely used Fmoc (9-fluorenylmethoxycarbonyl) N-protecting group but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) when the peptide synthesis is complete. luxembourg-bio.comseplite.com This orthogonal protection strategy is fundamental in solid-phase peptide synthesis (SPPS). seplite.comnih.gov
| Coupling Reagent Class | Examples | Activation Mechanism |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. peptide.com |
| Aminium/Onium Salts | HBTU, HATU, PyBOP | Forms an active ester (e.g., HOBt or HOAt ester) that readily reacts with amines. |
| Phosphonium Salts | BOP, PyBOP | Similar to aminium salts, forms reactive ester intermediates. |
This table summarizes common classes of coupling reagents used in amide bond formation.
Ester Hydrolysis and Transesterification Pathways
The tert-butyl ester group of this compound is susceptible to cleavage through hydrolysis and can be converted to other esters via transesterification. These reactions are typically catalyzed by acids.
Ester Hydrolysis
Acid-catalyzed hydrolysis of tert-butyl esters is a common deprotection strategy and proceeds through a distinct mechanism compared to the hydrolysis of less sterically hindered esters. Due to the stability of the tertiary carbocation that can be formed, the reaction follows a unimolecular pathway (AAL1). researchgate.netoup.com
The AAL1 mechanism involves:
Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the molecule. acsgcipr.org
Carbocation Formation : The molecule undergoes cleavage of the alkyl-oxygen bond (O-C bond of the tert-butyl group) to form a stable tert-butyl carbocation and the carboxylic acid. This step is unimolecular and is the rate-determining step. chegg.com
Deprotonation/Elimination : The tert-butyl carbocation can then be quenched by a nucleophile (like water) to form tert-butanol (B103910) or lose a proton to form isobutylene. researchgate.net
Under certain conditions, an AAC2 mechanism, involving bimolecular acyl-oxygen cleavage, can also occur, though the AAL1 pathway is generally favored for tert-butyl esters due to the stability of the intermediate carbocation. oup.com Zinc bromide (ZnBr2) has also been shown to effectively catalyze the chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-labile protecting groups. acs.org
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For tert-butyl esters, this reaction is also typically acid-catalyzed. The mechanism can involve the in-situ formation of an acid chloride intermediate, which then reacts with an alcohol to yield the new ester. organic-chemistry.org Alternatively, Lewis acids can be employed to facilitate the exchange. Lanthanum(III) isopropoxide, for instance, has been used as a catalyst for the transesterification of various esters, including with tertiary alcohols. researchgate.net
| Reaction | Catalyst | Key Mechanism | Products |
| Hydrolysis | Strong Acid (e.g., TFA, HCl) | AAL1 (Unimolecular Alkyl-Oxygen Cleavage) researchgate.netoup.com | 3-Aminobutanoic acid, Isobutylene/tert-Butanol |
| Hydrolysis | Lewis Acid (e.g., ZnBr2) | Lewis acid-assisted cleavage acs.org | 3-Aminobutanoic acid, tert-Butanol derivative |
| Transesterification | Acid/Lewis Acid | Formation of activated intermediate (e.g., acid chloride) followed by nucleophilic attack by alcohol. organic-chemistry.org | New ester, tert-Butanol |
This table outlines the primary pathways for the hydrolysis and transesterification of the tert-butyl ester in this compound.
Nucleophilic Addition Reactions and Their Stereochemical Implications
Nucleophilic addition reactions are fundamental to the synthesis of β-amino esters like this compound. A common route is the conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated ester. organic-chemistry.org
In this pathway, a nucleophilic amine attacks the β-carbon of an α,β-unsaturated carbonyl compound, such as tert-butyl crotonate. The mechanism proceeds as follows:
Nucleophilic Attack : The amine attacks the electrophilic β-carbon of the unsaturated ester.
Enolate Formation : This addition breaks the π-bond of the alkene, and the electrons are pushed onto the carbonyl oxygen, forming an enolate intermediate.
Protonation : The enolate is then protonated, typically by the solvent or a mild acid, to yield the final β-amino ester product.
The stereochemical outcome of this reaction is of significant importance. If the starting materials are prochiral, new stereocenters can be created. The use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries on the unsaturated ester can induce diastereoselectivity or enantioselectivity, leading to the formation of a specific stereoisomer of the β-amino ester. oup.com For example, the conjugate addition of chiral nitrogen nucleophiles to tert-butyl (E)-2-(p-tolylsulfinyl)cinnamates has been shown to produce chiral β-amino esters with diastereoselectivity. oup.com The stereochemistry at the newly formed β-carbon is influenced by the existing stereocenter on the chiral auxiliary.
Hydrogenation and Reductive Amination Mechanisms
Hydrogenation and reductive amination are powerful reductive methods for synthesizing β-amino esters. These reactions are often used in industrial processes due to their high efficiency and atom economy. acs.org
Hydrogenation
Catalytic hydrogenation is a key method for producing β-amino esters from the corresponding β-enamine esters. acs.orgnih.gov β-enamine esters can be synthesized from β-keto esters. The hydrogenation of the C=C double bond of the enamine directly yields the β-amino ester.
The mechanism generally involves:
Adsorption : Both the β-enamine ester and hydrogen gas (H₂) adsorb onto the surface of a metal catalyst (e.g., PtO₂, Ru, Rh). nih.gov
Hydrogen Addition : Hydrogen atoms are added across the double bond in a stepwise or concerted manner. This typically results in a syn-addition, where both hydrogen atoms add to the same face of the double bond.
Desorption : The saturated product, this compound, desorbs from the catalyst surface.
The use of chiral catalysts, such as those based on Ruthenium-SEGPHOS complexes or Rhodium-Josiphos complexes, allows for asymmetric hydrogenation, producing one enantiomer of the β-amino ester in high excess. acs.org The stereochemical outcome is dictated by the interaction between the substrate and the chiral ligand framework of the catalyst.
Reductive Amination
Direct reductive amination provides a direct route from β-keto esters (e.g., tert-butyl acetoacetate) to β-amino esters. acs.orgnih.gov This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) to form an enamine or imine intermediate, which is then reduced in situ. wikipedia.org
The mechanism proceeds via two main steps:
Imine/Enamine Formation : The amine nitrogen attacks the carbonyl carbon of the β-keto ester to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which can tautomerize to the more stable enamine. nih.govresearchgate.net
Reduction : A reducing agent, such as H₂ with a metal catalyst or a hydride reagent like sodium cyanoborohydride (NaBH₃CN), reduces the imine/enamine intermediate to the corresponding amine. nih.govwikipedia.org
Asymmetric versions of this reaction, using chiral catalysts, can provide enantiomerically enriched β-amino esters directly from achiral β-keto esters. acs.org
| Method | Starting Material | Key Intermediate | Stereochemical Control |
| Catalytic Hydrogenation | β-Enamine ester | Adsorbed species on catalyst surface | Chiral metal catalysts (e.g., Ru-SEGPHOS) lead to asymmetric induction. acs.org |
| Reductive Amination | β-Keto ester + Amine Source | Imine/Enamine | Chiral catalysts or chiral auxiliaries can direct the stereoselective reduction. wikipedia.org |
This table compares the key features of hydrogenation and reductive amination pathways for the synthesis of β-amino esters.
Derivatives and Analogues of Tert Butyl 3 Aminobutanoate
Synthesis of Functionalized Derivatives (e.g., Carbamates, Amides)
The primary amino group of tert-butyl 3-aminobutanoate is a key site for derivatization, allowing for the synthesis of a wide range of functionalized molecules such as carbamates and amides.
Carbamates: Carbamates are commonly synthesized by reacting the amine with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. Another effective method involves the Curtius rearrangement of an acyl azide (B81097), formed from a carboxylic acid, which generates an isocyanate intermediate that is subsequently trapped by an alcohol. organic-chemistry.org For instance, tert-butyl carbamates can be produced in high yields by reacting a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, which proceeds through an acyl azide intermediate and subsequent Curtius rearrangement. organic-chemistry.org
Amides: Amide derivatives are typically prepared through the coupling of this compound with carboxylic acids. This reaction is often facilitated by peptide coupling reagents that activate the carboxylic acid, enabling efficient amide bond formation. A common protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov In this process, the carboxylic acid is activated by EDCI and HOBt, after which the amine is added to form the corresponding amide. This method has been used to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives in excellent yields. nih.gov A similar strategy can be applied to this compound to generate a library of N-acylated derivatives.
The table below illustrates examples of amide synthesis from an amino-carbamate precursor using various carboxylic acids, demonstrating the versatility of the EDCI/HOBt coupling methodology. nih.gov
| Carboxylic Acid Used | Resulting Amide Derivative | Yield (%) |
| 4-Fluorobenzoic acid | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | 74% |
| 4-(1H-indol-2-yl)butanoic acid | tert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 75.7% |
This table is generated based on data for a structurally related amino carbamate, demonstrating a synthetic route applicable to this compound. nih.gov
Stereoisomeric Derivatives: Preparation and Application of (R)- and (S)-Forms
The stereochemistry at the C3 position of this compound is crucial, as the (R)- and (S)-enantiomers often serve as distinct chiral building blocks for the asymmetric synthesis of complex target molecules.
Preparation: The enantioselective synthesis of β-amino esters can be achieved through several methods. One prominent approach is the asymmetric hydrogenation of β-aminoacrylates using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP. Another powerful method is the diastereoselective reduction of chiral N-sulfinylimines. The use of a tert-butanesulfinamide chiral auxiliary, as developed by Ellman, allows for the highly diastereoselective addition of nucleophiles to the corresponding sulfinylimine derived from a β-keto ester. iupac.orgnih.gov Subsequent removal of the sulfinyl group yields the chiral β-amino ester with high enantiomeric purity. iupac.org
Patented industrial methods often focus on producing chiral precursors like (R)-3-aminobutanol. One such process involves the reaction of butyl ketol with the chiral reagent (R)-1-methylbenzylamine, followed by resolution and reduction to obtain (R)-3-aminobutanol with high purity. google.com This alcohol can then be oxidized and esterified to produce the target tert-butyl (3R)-3-aminobutanoate. Another route starts from (R)-3-aminobutyric acid, which is esterified and then protected before being reduced to the corresponding amino-protected (R)-3-aminobutanol. google.com
The table below summarizes different approaches for synthesizing chiral β-amino compounds.
| Method | Key Reagents/Catalysts | Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Rh or Ru with chiral phosphine ligands | High enantiomeric excess (ee) | |
| Diastereoselective Reduction | N-tert-butanesulfinamide (chiral auxiliary) | High diastereomeric ratio (dr) | iupac.orgnih.gov |
| Enzymatic Hydrolysis | Biodegradable enzymes | High chiral purity (97.4%) for R-isomer | derpharmachemica.com |
| Chiral Resolution | (R)-1-methylbenzylamine | High purity and ee value | google.com |
Application: The enantiopure forms of this compound and its precursors are valuable intermediates in the pharmaceutical industry. For example, (R)-3-aminobutanol is a key intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS. derpharmachemica.com The specific stereochemistry of the butanol precursor is essential for the biological activity of the final drug molecule. The (R)- and (S)-forms of β-amino acids are also incorporated into peptidomimetics and other bioactive molecules where the defined stereocenter plays a critical role in molecular recognition and function.
Structural Modifications and Their Impact on Synthetic Utility
Modifying the structure of this compound, particularly at the nitrogen atom, can significantly enhance its utility as a synthetic intermediate. The introduction of a chiral auxiliary group is a prime example of a structural modification that directs the stereochemical outcome of subsequent reactions.
One of the most impactful modifications is the conversion of the amino group into an N-tert-butanesulfinamide. iupac.org This transformation is achieved by the direct condensation of this compound with enantiopure tert-butanesulfinamide. iupac.orgnih.gov The resulting N-sulfinyl derivative is not merely a protected amine; the chiral sulfinyl group acts as a powerful stereodirecting group. cas.cn This modification activates the molecule for highly diastereoselective additions of various nucleophiles, including organometallic reagents. iupac.org After the addition reaction, the sulfinyl group can be easily cleaved under acidic conditions, revealing a new, highly enantioenriched chiral amine. iupac.org This methodology provides a versatile route to a wide array of complex chiral amines, β-amino alcohols, and α- and β-amino acids. iupac.org
Another class of structural modifications involves N-acylation to form various amides, as discussed in section 5.1. While this can be a final step to produce target molecules, it also modifies the synthetic utility of the core structure. For instance, the conversion to an N-acetyl or N-benzoyl derivative alters the reactivity and physical properties of the compound, which can be leveraged in multi-step synthetic sequences. A study on related structures showed that converting an amino group to various substituted amides resulted in compounds with significant anti-inflammatory activity, demonstrating how structural modification can impart specific biological functions. nih.gov
The impact of these modifications is summarized in the table below.
| Structural Modification | Key Feature | Impact on Synthetic Utility |
| Formation of N-tert-butanesulfinamide | Introduction of a chiral auxiliary | Enables highly diastereoselective nucleophilic additions for the synthesis of complex chiral amines. iupac.orgnih.gov |
| N-Acylation (Amide Formation) | Conversion of amine to amide | Creates molecules with potential biological activity (e.g., anti-inflammatory) and modifies reactivity for use in further synthetic steps. nih.gov |
| Carbamate Formation | Protection of the amino group | Provides a stable, protected amine that can be carried through multiple synthetic steps and deprotected under specific conditions. organic-chemistry.org |
Computational and Theoretical Studies on Tert Butyl 3 Aminobutanoate
Molecular Modeling and Conformational Analysis of the Compound
The three-dimensional structure of tert-butyl 3-aminobutanoate is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to rotation around its single bonds. Molecular modeling techniques, such as molecular mechanics and quantum chemical calculations, are employed to determine the relative energies of these conformers and to identify the most stable structures.
The conformational landscape of this compound is primarily dictated by the interplay of steric hindrance from the bulky tert-butyl group and potential intramolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen. The tert-butyl group, due to its size, significantly restricts the rotational freedom of the ester moiety. Studies on related molecules, like tert-butyl acetate (B1210297), have shown a strong preference for a conformation where the C-O-C=O dihedral angle is close to planar (0° or 180°) to maximize orbital overlap, with the bulkier groups positioned to minimize steric clash. researchgate.net
Furthermore, the backbone of a β-amino acid ester can adopt various folded or extended conformations. Theoretical studies on β-amino acids have identified several stable conformers depending on the dihedral angles (φ, ψ) along the C-C-N-C backbone. scirp.orgresearchgate.net The relative stability of these conformers can be influenced by the presence of intramolecular hydrogen bonds between the amino group (NH₂) and the carbonyl group (C=O), which can lead to the formation of pseudo-cyclic structures. The solvent environment also plays a crucial role, as polar solvents can stabilize more extended conformations by forming intermolecular hydrogen bonds. scirp.org
For this compound, the lowest energy conformations would likely involve a trans or near-trans arrangement of the ester group to alleviate steric repulsion from the tert-butyl group, combined with a backbone conformation that allows for either favorable intramolecular hydrogen bonding or optimal solvation.
Table 1: Representative Calculated Conformational Data for β-Alanine Backbone (Model System) This table illustrates typical conformational preferences in a related β-amino acid backbone, as specific data for this compound is not readily available in the literature. Data is conceptual and based on findings from related studies. scirp.orgresearchgate.net
| Conformer | Dihedral Angle (φ, C-C-N-C) | Dihedral Angle (ψ, N-C-C=O) | Relative Energy (kcal/mol) | Key Feature |
| I | ~60° | ~180° | 0.0 | Extended |
| II | ~-60° | ~-60° | 0.5 - 1.5 | Folded (potential H-bond) |
| III | ~180° | ~60° | 1.0 - 2.5 | Extended |
| IV | ~-120° | ~120° | 2.0 - 4.0 | Folded |
Reaction Mechanism Elucidation via Density Functional Theory (DFT) for Related Transformations
Density Functional Theory (DFT) is a quantum mechanical method that is widely used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. This provides valuable information about the reaction's feasibility, kinetics, and the structure of key intermediates.
While specific DFT studies on reactions of this compound are scarce, the reactivity of the functional groups present in the molecule can be understood by analogy to related systems. For instance, the formation of poly(β-amino esters) through the Michael addition of amines to acrylates is a relevant transformation. rsc.orgrsc.org DFT calculations could be used to elucidate the mechanism of such a reaction involving this compound as a monomer. The calculations would likely explore a stepwise mechanism involving the nucleophilic attack of the amino group on the acrylate, followed by proton transfer steps. The calculated activation barriers for each step would help to identify the rate-determining step of the reaction.
DFT has been successfully applied to study a wide range of organic reactions, including cycloadditions, and has proven to be a useful tool for investigating mechanisms. acs.org For example, in the context of cycloaddition reactions, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to predict the stereochemical outcome. acs.org Similarly, DFT could be employed to study the hydrolysis of the tert-butyl ester group in this compound, a key reaction in the removal of this protecting group in organic synthesis. Such a study would likely model the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon and calculate the energy barriers for the formation of the tetrahedral intermediate and the subsequent collapse to products.
Prediction of Reactivity and Selectivity in Catalytic Processes
Computational chemistry is increasingly used to predict the outcome of catalytic reactions, saving time and resources in the laboratory. By modeling the interactions between a substrate, a catalyst, and the surrounding environment, it is possible to predict which reaction pathways are most favorable and thus determine the expected reactivity and selectivity.
For this compound, computational methods could be used to predict its behavior in various catalytic processes. For example, in a metal-catalyzed cross-coupling reaction involving the amino group, DFT calculations could be used to model the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By comparing the energy barriers for competing pathways, one could predict the regioselectivity and stereoselectivity of the reaction.
Recent advancements in computational chemistry have led to the development of automated workflows for predicting the reactivity of complex molecules. acs.org These methods can screen a large number of possible reactions and identify the most promising candidates for experimental investigation. Such an approach could be applied to this compound to explore its potential in various synthetic transformations. For instance, in a Diels-Alder reaction where a molecule containing a tert-butyl ester is involved, computational analysis of the transition state conformations can help in understanding and predicting the stereoselectivity of the cycloaddition. acs.org
Investigations into Enzyme-Substrate Interactions in Biocatalytic Systems
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding how a substrate binds to the active site of an enzyme and how the enzyme facilitates the chemical transformation. nih.govnih.gov
This compound, as a β-amino acid ester, is a potential substrate for various enzymes, especially lipases and proteases, which are known to catalyze the hydrolysis or synthesis of esters and amides. For example, lipases have been used for the synthesis of β-amino acid esters through the Michael addition of amines to acrylates in a continuous-flow system. mdpi.com Computational studies could provide a deeper understanding of these enzymatic processes.
Molecular docking could be used to predict the binding mode of this compound in the active site of a lipase (B570770), such as Candida antarctica lipase B (CALB). mdpi.com These simulations would identify the key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking results can help to explain the observed enantioselectivity of some enzymatic reactions. mdpi.com
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. MD simulations can reveal how the substrate's conformation changes upon binding and how the enzyme's structure adapts to accommodate the substrate. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reaction itself within the enzyme's active site. In a QM/MM calculation, the substrate and the key active site residues are treated with a high level of quantum mechanical theory (like DFT), while the rest of the enzyme is treated with a more computationally efficient molecular mechanics force field. This approach allows for the calculation of reaction energy profiles within the complex protein environment, providing insights into the catalytic mechanism and the origins of the enzyme's efficiency and selectivity. nih.gov
Table 2: Examples of Enzymes and Related Substrates in Biocatalytic Transformations
| Enzyme | Substrate(s) | Transformation |
| Lipozyme TL IM | Aromatic amines, acrylates | Michael addition to form β-amino acid esters |
| Candida antarctica lipase B (CALB) | Hydroxy-substituted β-amino esters, water | Enantioselective hydrolysis |
Emerging Research Directions and Future Prospects
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure β-amino acids and their esters, such as tert-butyl 3-aminobutanoate, is a pivotal area of research due to their prevalence in biologically active molecules. Traditional methods are continually being refined, and novel strategies are emerging to enhance efficiency, selectivity, and scalability.
Key developments focus on catalytic asymmetric synthesis, which allows for the direct creation of chiral molecules from achiral starting materials. nih.gov Prominent methods for synthesizing β-amino esters include:
Asymmetric Mannich Reactions: This reaction involves the addition of an enolate to an imine and is one of the most powerful tools for constructing C-C bonds in a stereocontrolled manner. Research is ongoing to develop new catalysts that can perform this reaction with higher yields and enantioselectivities under milder conditions.
Catalytic Conjugate Additions: The addition of nitrogen nucleophiles to α,β-unsaturated esters is another cornerstone of β-amino ester synthesis. The development of chiral catalysts for this transformation is a highly active field.
Hydrogenation of Enamines: Asymmetric hydrogenation of β-enamino esters provides a direct route to the desired chiral β-amino esters. The design of new chiral ligands for transition metal catalysts (e.g., Rhodium, Ruthenium) is crucial for achieving high levels of stereocontrol.
Recent approaches have also explored dynamic kinetic resolutions (DKR), where a racemic starting material is converted into a single enantiomer of the product with a theoretical yield of 100%. For instance, enantioconvergent aza-Cope rearrangements of racemic β-formyl amides, catalyzed by chiral organic acids, represent a novel non-hydrogenative DKR process for generating new β-amino acid derivatives with high stereocontrol. semanticscholar.org
Exploration of New Catalytic Systems, Including Organometallic and Advanced Biocatalytic Approaches
The quest for more efficient and sustainable synthetic methods has spurred the exploration of a wide array of new catalytic systems. These can be broadly categorized into organometallic catalysts and biocatalysts, both of which offer distinct advantages for the synthesis of this compound and related structures.
Organometallic and Organocatalysis: Transition metal catalysis remains a dominant force in asymmetric synthesis. scispace.com Beyond traditional hydrogenation catalysts, research is focusing on earth-abundant metals and novel ligand designs to improve cost-effectiveness and expand the substrate scope. Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, has gained significant traction. Chiral phosphoric acids, for example, have been successfully employed to catalyze asymmetric additions to imines, providing a metal-free alternative for the synthesis of chiral amines and amino acid derivatives. semanticscholar.org
Biocatalytic Approaches: Biocatalysis, the use of enzymes to perform chemical transformations, is emerging as a powerful and green alternative to conventional chemical methods. nih.gov Enzymes operate under mild conditions, are highly selective, and can often telescope multiple synthetic steps. nih.gov For the synthesis of chiral amines like the one in this compound, ω-transaminases (ω-TAs) are particularly significant. google.com
ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone substrate, creating a chiral amine with high enantiopurity. patsnap.com They are instrumental in the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from a corresponding β-keto ester. google.com Research into ω-TAs focuses on enzyme discovery (mining genomes for new enzymes with different substrate specificities) and protein engineering to enhance stability, activity, and selectivity for industrially relevant substrates. nih.gov
The table below summarizes the comparison between different catalytic approaches for chiral amine synthesis.
| Catalyst Type | Advantages | Disadvantages | Representative Examples |
| Organometallic Catalysts | High turnover numbers, well-established, broad substrate scope. | Potential for toxic metal contamination, often requires harsh conditions, expensive ligands. | Rhodium/Ruthenium complexes for asymmetric hydrogenation. |
| Organocatalysts | Metal-free, often less sensitive to air and moisture, readily available. | Can require higher catalyst loadings, substrate scope may be limited. | Chiral Phosphoric Acids, Proline derivatives. |
| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions (aqueous, room temp), environmentally benign. | Limited operational stability, substrate scope can be narrow, potential for product inhibition. | ω-Transaminases, Lipases, Esterases. |
Expanded Applications in the Design and Synthesis of Complex Medicinal Chemistry Scaffolds
Chiral β-amino acids and their esters are classified as valuable chiral building blocks in medicinal chemistry. nih.govenamine.net Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic properties. nih.gov The tert-butyl ester group in this compound serves as a bulky, lipophilic protecting group for the carboxylic acid, which can be advantageous in certain synthetic routes.
A prominent example illustrating the importance of this structural motif is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antidiabetic drugs. The blockbuster drug Sitagliptin (Januvia®) contains a chiral β-amino acid core, specifically (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.govmdpi.com The synthesis of this crucial intermediate relies on the same stereoselective technologies being developed for compounds like this compound, particularly asymmetric hydrogenation and enzymatic transamination. nih.govmdpi.comnih.gov The development of Sitagliptin's manufacturing process saw a shift from a purely chemical route to a highly efficient biocatalytic process using an engineered ω-transaminase, highlighting the industrial impact of the catalytic systems discussed previously. mdpi.com
Another significant application is in the synthesis of β-lactams (2-azetidinones). The β-lactam ring is the core structural feature of penicillin and cephalosporin (B10832234) antibiotics. scispace.comnih.gov Synthetically, β-amino esters can be cyclized to form the strained four-membered β-lactam ring. scispace.com As such, enantiopure this compound serves as a versatile precursor for creating novel, chiral β-lactam scaffolds, which are explored not only as antibiotics but also as cholesterol absorption inhibitors and synthons for other complex molecules. nih.govnih.gov
| Medicinal Scaffold | Therapeutic Area | Role of β-Amino Acid Building Block |
| Sitagliptin | Type 2 Diabetes | Forms the core chiral backbone responsible for binding to the DPP-4 enzyme. |
| β-Lactams | Antibiotics, Cholesterol Inhibitors | Serves as the direct precursor for the formation of the chiral 2-azetidinone ring. |
Advancements in Process Intensification and Continuous Flow Synthesis for Industrial Production
Translating synthetic methodologies from the laboratory to industrial-scale production presents significant challenges, including safety, efficiency, and cost. Process intensification, particularly through continuous flow chemistry, offers solutions to many of these challenges and is a major area of development for the production of fine chemicals like this compound. mdpi.com
Continuous flow systems, where reagents are pumped through a network of tubes and reactors, offer numerous advantages over traditional batch processing: nih.gov
Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.
Increased Efficiency and Productivity: Reactions often proceed much faster, and the system can be operated continuously for extended periods, leading to higher throughput.
Facilitated Automation and Scalability: Flow systems are readily automated, and scaling up production involves running the system for longer or using multiple reactors in parallel, rather than designing larger, more complex vessels.
A key advancement in this area is the integration of biocatalysis with continuous flow technology. Enzymes, such as ω-transaminases, can be immobilized on a solid support and packed into a column (a packed-bed reactor). nih.gov A solution containing the substrate (a β-keto ester) and amino donor is then continuously passed through the column, where the immobilized enzyme converts it into the chiral β-amino ester product. This setup allows for easy separation of the product from the catalyst, and the expensive enzyme can be reused for many cycles, dramatically improving process economics. nih.gov This combination of biocatalysis and flow chemistry represents a state-of-the-art approach for the sustainable and efficient industrial production of chiral amines and their derivatives. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure tert-Butyl 3-aminobutanoate, and how can reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification reactions. For enantiomeric purity, chiral starting materials or resolution techniques (e.g., chiral chromatography) are critical. For example, SN1 mechanisms (as seen in tert-butyl chloride synthesis ) may apply if tert-butanol derivatives are intermediates. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize racemization. Evidence from reagent catalogs suggests the use of tert-butyl esters with protected amine groups, followed by deprotection . Key parameters to monitor include reaction time (to avoid side reactions) and pH (to stabilize the amine group).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its enantiomers?
Methodological Answer:
- NMR : The tert-butyl group exhibits a singlet at ~1.4 ppm (9H), while the aminobutanoate backbone shows distinct splitting patterns for NH and CH groups. Enantiomers cannot be distinguished via standard ¹H/¹³C NMR but require chiral shift reagents or enantiopure reference standards .
- IR : The ester carbonyl (C=O) stretch appears near 1730 cm⁻¹, and the amine (N-H) stretch near 3350 cm⁻¹.
- Mass Spectrometry : GC/MS or LC/MS can confirm molecular weight (159.22 g/mol) and fragmentation patterns. Chiral columns (e.g., cyclodextrin-based) are necessary to resolve (3R) and (3S) enantiomers .
Q. How can researchers assess the purity of this compound, and what are common contaminants in laboratory-scale synthesis?
Methodological Answer:
- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection at 210–220 nm. Chiral columns are required for enantiopurity assessment.
- TLC : Silica gel plates with ethyl acetate/hexane mobile phases; visualize using ninhydrin for amine detection.
- Common contaminants include unreacted tert-butyl alcohol, residual solvents (e.g., dichloromethane), and racemized byproducts. Quantify impurities via spiking experiments with known standards .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound across studies?
Methodological Answer: Discrepancies often arise from solvent effects, pH variations, or instrumentation calibration. To address this:
- Standardize solvent systems (e.g., DMSO-d6 for NMR) and report pH in aqueous studies.
- Cross-validate with multiple techniques (e.g., X-ray crystallography for absolute configuration, if crystals are obtainable).
- Reference high-purity commercial samples (e.g., TFS-branded compounds in ) as benchmarks.
- Document statistical confidence intervals for peak assignments .
Q. How can enantiomeric excess (ee) of this compound be enhanced during scale-up synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during esterification.
- Kinetic Resolution : Exploit differences in reaction rates between enantiomers using enzymes (e.g., lipases).
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization.
- Monitor ee via chiral HPLC or polarimetry. For industrial relevance, ensure solvent recovery systems to reduce costs without compromising stereochemical integrity .
Q. What are the metabolic pathways of this compound in biological systems, and how do researchers model its stability in vitro vs. in vivo?
Methodological Answer:
- In Vitro : Incubate with liver microsomes or esterase enzymes (e.g., porcine liver esterase) to track hydrolysis to 3-aminobutanoic acid and tert-butanol. Use LC/MS to quantify metabolites.
- In Vivo : Radiolabel the compound (e.g., ¹⁴C at the tert-butyl group) and track excretion/accumulation in animal models (rats/mice).
- Stability studies should mimic physiological conditions (pH 7.4, 37°C) and include controls for autohydrolysis. Toxicological protocols from tert-butanol studies (e.g., OECD GLP guidelines ) can be adapted .
Data Analysis & Contradiction Management
Q. How should researchers design experiments to address conflicting reports on the thermal stability of this compound?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres.
- Compare degradation products via GC/MS or FTIR.
- Control for moisture (hygroscopicity can accelerate decomposition) and storage conditions (e.g., freezer vs. room temperature ).
- Publish raw data and experimental parameters (heating rate, sample mass) to enable cross-study reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
